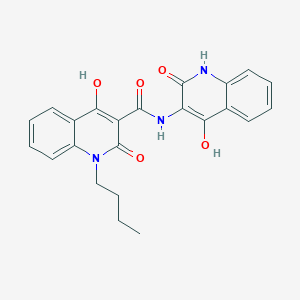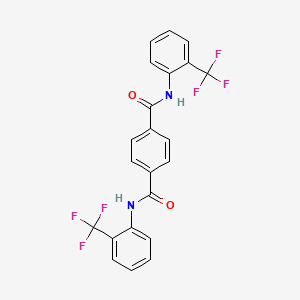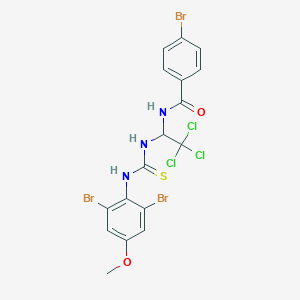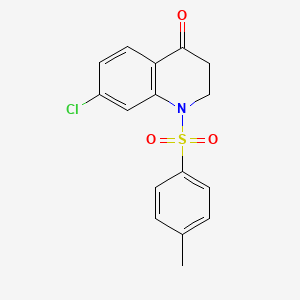
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a molecular formula of C25H24N4O5. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
The synthesis of 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Condensation reactions: These are used to form the quinoline ring system.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the quinoline ring.
Butylation: Addition of a butyl group to the nitrogen atom.
Amidation: Formation of the carboxamide group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
科学的研究の応用
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, affecting cellular processes. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription. Additionally, the compound may inhibit specific enzymes involved in oxidative stress and inflammation pathways.
類似化合物との比較
Similar compounds to 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-2-carboxamide: Studied for its anti-inflammatory properties.
4-hydroxyquinoline: Investigated for its antimicrobial effects.
What sets 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
特性
分子式 |
C23H21N3O5 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H21N3O5/c1-2-3-12-26-16-11-7-5-9-14(16)19(27)17(23(26)31)21(29)25-18-20(28)13-8-4-6-10-15(13)24-22(18)30/h4-11,27H,2-3,12H2,1H3,(H,25,29)(H2,24,28,30) |
InChIキー |
VLVNQLQGAFNFHE-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C4=CC=CC=C4NC3=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11993140.png)

![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide](/img/structure/B11993145.png)
![2-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993152.png)


![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993182.png)

![6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11993211.png)

